3-(oxetan-3-yl)piperidine is a complex organic compound that features both an oxetane ring and a piperidine moiety. This unique structure contributes to its significance in various fields, including medicinal chemistry and materials science. The compound is recognized for its potential as a building block in the synthesis of more complex molecules and its applications in drug discovery.
The compound can be synthesized from readily available starting materials through several chemical reactions. Research indicates that compounds with similar structures have been explored for their biological activities and applications in drug development.
3-(oxetan-3-yl)piperidine is classified as a heterocyclic organic compound due to the presence of both the oxetane and piperidine rings. Its classification within organic chemistry highlights its potential reactivity and utility in synthetic pathways.
The synthesis of 3-(oxetan-3-yl)piperidine typically involves multiple steps, including:
The industrial production of 3-(oxetan-3-yl)piperidine may involve optimized reaction conditions, such as continuous flow reactors and high-throughput screening, to enhance yield and selectivity. These methods are crucial for scaling up the synthesis process.
The molecular structure of 3-(oxetan-3-yl)piperidine consists of:
The molecular formula for 3-(oxetan-3-yl)piperidine can be represented as where and depend on the specific substituents present on the rings. The precise molecular weight and structural data can vary based on the specific synthetic route employed.
3-(oxetan-3-yl)piperidine can undergo various chemical reactions, including:
Common reagents used in these reactions include strong acids or bases to facilitate cyclization processes during synthesis. The specific conditions (temperature, solvent) may vary based on the desired reaction pathway.
The mechanism of action for 3-(oxetan-3-yl)piperidine involves its interaction with biological targets, such as enzymes or receptors. The oxetane ring can participate in ring-opening reactions, leading to reactive intermediates that interact with biomolecules, while the piperidine moiety may influence various biochemical pathways.
While specific physical properties such as boiling point, melting point, and solubility may vary based on synthesis methods, general characteristics include:
Chemical properties include:
Relevant data regarding these properties can often be found in specialized chemical databases or literature focusing on organic synthesis.
3-(oxetan-3-yl)piperidine has several notable applications:
The 3-(oxetan-3-yl)piperidine scaffold (molecular formula: C₈H₁₅NO, molecular weight: 141.21 g/mol) exhibits a geometrically constrained architecture where the oxetane ring (bond angle: ~92°) attaches directly to the C3 position of the piperidine ring (bond angle: ~109°) . This fusion creates a three-dimensional topology with distinct advantages over planar aromatics or flexible alkyl chains:
Table 1: Key Physicochemical Properties of 3-(Oxetan-3-yl)piperidine
Property | Value | Biological Implication |
---|---|---|
Molecular Weight | 141.21 g/mol | Favorable for fragment-based drug design |
Calculated LogP (XLogP3) | ~0.5 | Balanced lipophilicity for membrane crossing |
Hydrogen Bond Acceptors | 2 (N, O) | Enhanced solubility and target engagement |
Hydrogen Bond Donors | 1 (N-H) | Tunable via N-functionalization |
Topological Polar Surface Area | ~25 Ų | Optimal for CNS penetration |
This hybrid scaffold serves as a conformational lock, restricting rotational freedom around the C3-C(oxetane) bond. Medicinal chemists exploit this rigidity to pre-organize pharmacophores into bioactive conformations, entropically favoring target binding. Notably, the oxetane’s compact size (MW: 58 g/mol) adds minimal bulk while imparting disproportionate polarity—a critical advantage over traditional solubilizing groups like morpholine (ΔTPSA: +20 Ų) [3] [8].
The individual histories of piperidine and oxetane motifs reveal parallel trajectories that converged to enable hybrid scaffolds like 3-(oxetan-3-yl)piperidine:
Table 2: Milestones in Piperidine-Oxetane Hybrid Development
Year | Development | Impact |
---|---|---|
2006 | Carreira’s oxetane stability studies | Demystified oxetane reactivity in drug contexts |
2012 | Cobalt-porphyrin catalyzed piperidine synthesis | Enabled sp³-rich piperidine scaffolds |
2017 | Fenebrutinib entry to Phase trials | Validated hybrid scaffold in autoimmune disease [3] |
2023 | 7 oxetane-piperidine drugs in clinical trials | Confirmed therapeutic versatility [3] |
3-(Oxetan-3-yl)piperidine transcends mere structural novelty; it embodies a "privileged scaffold" due to its diverse target applicability and property-modulating prowess. Current clinical applications include:
The scaffold’s true value lies in its multiparameter optimization capacity:
Table 3: Therapeutic Applications of 3-(Oxetan-3-yl)piperidine Derivatives
Therapeutic Area | Target | Role of Hybrid Scaffold | Status |
---|---|---|---|
Autoimmune Disease | BTK (fenebrutinib) | Solubilizing group with low basicity | Phase III [3] |
Oncology | PI3Kδ (GSK-2636771) | Attenuates CYP2D6 inhibition | Phase II [5] |
Antiviral | RSV Fusion (ziresovir) | Balances potency and metabolic stability | Phase III [3] |
Metabolic Disease | GLP-1R (danuglipron) | Enhances permeability in peptide hybrids | Phase II [3] |
The scaffold’s synthetic tractability further solidifies its utility. Building blocks like methyl 2-(oxetan-3-ylidene)acetate [4] enable modular construction, while late-stage diversification via Suzuki coupling [4] or reductive amination accelerates SAR exploration.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9